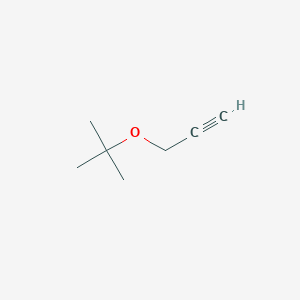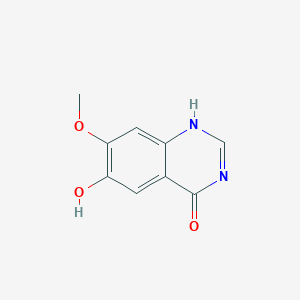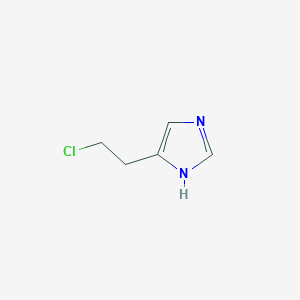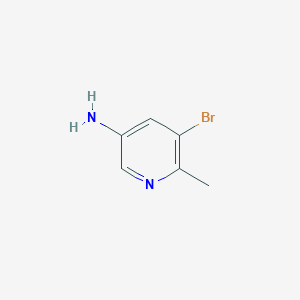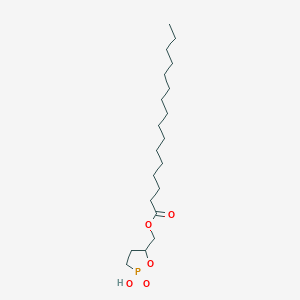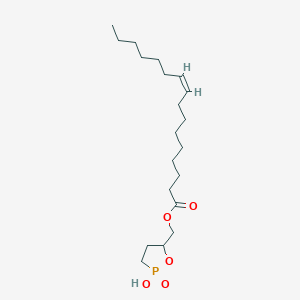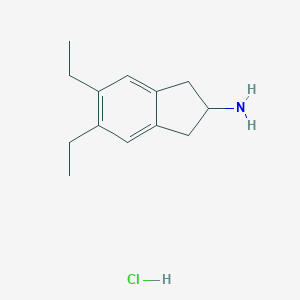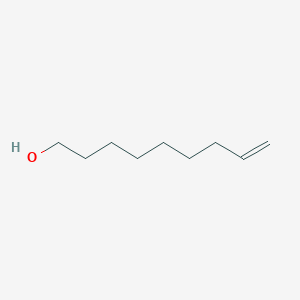
8-Nonen-1-ol
Descripción general
Descripción
8-Nonen-1-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 142.24 and a linear formula of C9H18O .
Synthesis Analysis
This compound is a reactant in the synthesis of chlorosulfolipid (+)-danicalipin A, which has cytotoxicity towards various mammalian cell lines and increases the uptake of fluorophores into bacteria and mammalian cells .Molecular Structure Analysis
The molecular formula of this compound is C9H18O . Its average mass is 142.239 Da and its mono-isotopic mass is 142.135757 Da .Chemical Reactions Analysis
This compound is a reactant in the synthesis of chlorosulfolipid (+)-danicalipin A . More detailed information about its chemical reactions is not available in the search results.Physical And Chemical Properties Analysis
This compound is a clear liquid . It has a boiling point of 134 °C at 20 mmHg and a melting point of -7 °C . The density of this compound is 0.85g/cm3 .Aplicaciones Científicas De Investigación
Medicina: Reactivo de análisis bioquímico
8-Nonen-1-ol sirve como reactivo de análisis bioquímico, particularmente en la investigación de ciencias de la vida. Se utiliza como material biológico o compuesto orgánico para investigar procesos celulares y vías bioquímicas . Su papel en la mejora de la captación de fluoróforos en bacterias y células de mamíferos es crucial para visualizar y estudiar los componentes celulares bajo un microscopio .
Agricultura: Síntesis de clorosulfolípido
En agricultura, el this compound se utiliza en la síntesis de clorosulfolípido (+)-danicalipin A. Este compuesto exhibe citotoxicidad hacia varias líneas celulares de mamíferos, lo que puede aprovecharse para desarrollar estrategias de control de plagas que se dirijan a las plagas a nivel celular .
Aplicaciones industriales: Seguridad y manipulación de materiales
Industrialmente, el this compound es importante por sus propiedades de seguridad y manipulación. Es un líquido combustible con requisitos específicos de almacenamiento y eliminación. Comprender sus propiedades físicas y químicas es esencial para su uso industrial seguro, especialmente en procesos de fabricación que pueden implicar altas temperaturas o posibles fuentes de ignición .
Ciencias ambientales: Información sobre toxicidad y peligros
El impacto ambiental del this compound se estudia a través de su información sobre toxicidad y peligros. Los investigadores evalúan sus posibles riesgos para la salud ambiental, lo cual es vital para desarrollar regulaciones y protocolos de seguridad para su uso y eliminación .
Tecnología alimentaria: Compuesto aromático clave
En la tecnología alimentaria, el this compound se identifica como un compuesto aromático clave en el melón. Su interacción con otros compuestos mejora el aroma general de la fruta, lo cual es significativo para el saborizante de los alimentos y el desarrollo de agentes saborizantes artificiales .
Ciencia de materiales: Investigación de materiales biológicos
Por último, en la ciencia de los materiales, el this compound se utiliza como material biológico en la investigación. Se analizan sus propiedades para desarrollar nuevos materiales con actividades biológicas deseadas, lo que puede tener aplicaciones en la creación de materiales biocompatibles para dispositivos médicos o implantes .
Safety and Hazards
8-Nonen-1-ol is combustible . The safety information includes the following precautionary statements: Keep away from heat/sparks/open flames/hot surfaces. No smoking. Wear protective gloves/ eye protection/ face protection. In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish. Store in a well-ventilated place. Keep cool .
Mecanismo De Acción
Target of Action
It is known to be a reactant in the synthesis of chlorosulfolipid (+)-danicalipin a .
Mode of Action
It is known to be involved in the synthesis of chlorosulfolipid (+)-danicalipin A
Biochemical Pathways
It is known to play a role in the synthesis of chlorosulfolipid (+)-danicalipin A , which suggests it may be involved in lipid metabolism or related pathways.
Result of Action
8-Nonen-1-ol is a reactant in the synthesis of chlorosulfolipid (+)-danicalipin A . This compound has been reported to have cytotoxicity towards various mammalian cell lines and increases the uptake of fluorophores into bacteria and mammalian cells . This suggests that this compound, as a precursor, may indirectly influence these cellular effects.
Propiedades
IUPAC Name |
non-8-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h2,10H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGFCVJJLGSFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454905 | |
| Record name | 8-Nonen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13038-21-6 | |
| Record name | 8-Nonen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | non-8-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 8-nonen-1-ol acetate eliciting a strong electrophysiological response in male Manduca sexta at low concentrations?
A1: The research paper demonstrates that this compound acetate, when tested at a very low concentration (10^-0 µg), elicited a notable electrophysiological response in male Manduca sexta moths. [] This suggests that male M. sexta possess olfactory receptors highly sensitive to this compound. Such sensitivity could indicate that this compound acetate, or a structurally similar compound, plays a role in the mating behavior of this species, potentially acting as a pheromone or pheromone component. This finding opens avenues for further investigation into the use of this compound acetate, and related compounds, in pest management strategies targeting M. sexta populations, such as mating disruption or attract-and-kill techniques.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


